acetic acid;(2R,3R)-1,4-dioxane-2,3-diol
Description
Acetic Acid (CH₃COOH)
Acetic acid is a simple carboxylic acid with a molecular weight of 60.05 g/mol. It is widely utilized in food preservation, chemical synthesis, and as a solvent. Its role as a degradation intermediate in photocatalytic processes, particularly for 1,4-dioxane, has been documented . Additionally, acetic acid is studied in microbial inhibition models, where its accumulation affects metabolic pathways in fermentation .
(2R,3R)-1,4-Dioxane-2,3-diol (C₄H₈O₄) This compound, also known as trans-1,4-dioxane-2,3-diol, is a cyclic ether with vicinal diol groups. Its molecular weight is 120.10 g/mol, and its stereochemistry (trans configuration) contributes to greater stability compared to the cis isomer . It is used in polymer synthesis due to its hydroxyl groups, which facilitate cross-linking reactions .
Properties
CAS No. |
35528-79-1 |
|---|---|
Molecular Formula |
C8H16O8 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
acetic acid;(2R,3R)-1,4-dioxane-2,3-diol |
InChI |
InChI=1S/C4H8O4.2C2H4O2/c5-3-4(6)8-2-1-7-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4)/t3-,4-;;/m1../s1 |
InChI Key |
SYLVIPCVHNXLJS-XWJKVJTJSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1CO[C@H]([C@@H](O1)O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1COC(C(O1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R,3R)-1,4-dioxane-2,3-diol can be achieved through several methods. One common approach involves the reaction of acetic acid with a suitable dioxane derivative under controlled conditions. For instance, the reaction of acetic anhydride with (2R,3R)-1,4-dioxane-2,3-diol in the presence of a catalyst such as pyridine can yield the desired compound . The reaction typically requires anhydrous conditions and moderate temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards. The use of renewable feedstocks and green chemistry principles can also be integrated into the production process to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2R,3R)-1,4-dioxane-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the dioxane diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination reactions are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction can produce diols or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
Acetic acid;(2R,3R)-1,4-dioxane-2,3-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of acetic acid;(2R,3R)-1,4-dioxane-2,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the dioxane diol can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the acetic acid component can participate in acid-base reactions, affecting cellular processes and enzyme activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with acetic acid and (2R,3R)-1,4-dioxane-2,3-diol:
Structural and Functional Comparison
Key Research Findings
Stability and Stereochemistry: The trans isomer of 1,4-dioxane-2,3-diol is thermodynamically favored over the cis form due to reduced steric hindrance .
Degradation Pathways: Acetic acid is a persistent intermediate in the photocatalytic degradation of 1,4-dioxane, alongside formic acid and glycolic acid .
Applications in Synthesis: (2R,3R)-1,4-Dioxane-2,3-diol derivatives, such as dimethyl esters, are used in asymmetric synthesis of organoboronates, enabling enantioselective reactions . Acetic acid derivatives, like (2,3-dihydro-benzo[1,4]dioxin-6-yloxy)-acetic acid, are synthesized with high yields (85%) for pharmaceutical intermediates .
Biological Interactions :
Q & A
Q. What are the key synthetic methods for preparing (2R,3R)-1,4-dioxane-2,3-diol, and how can stereochemical purity be validated?
(2R,3R)-1,4-dioxane-2,3-diol is synthesized via stereoselective routes, often leveraging the thermodynamic stability of the trans isomer due to reduced steric hindrance in the dioxane ring . To confirm stereochemical purity, researchers should use nuclear magnetic resonance (NMR) spectroscopy (e.g., - and -NMR) to analyze coupling constants and nuclear Overhauser effects (NOEs). Polarimetry or chiral chromatography can further validate enantiomeric excess.
Q. How does acetic acid function as a solvent or reagent in organic synthesis involving diols like (2R,3R)-1,4-dioxane-2,3-diol?
Acetic acid is frequently employed as a proton donor in acid-catalyzed reactions (e.g., esterifications) and as a polar aprotic solvent due to its ability to stabilize charged intermediates. In diol-containing systems, it can facilitate ring-opening reactions or act as a catalyst in acetylation processes. Researchers should monitor pH and reaction temperature to avoid unintended side reactions, such as over-acetylation .
Q. What analytical techniques are recommended for quantifying acetic acid in complex mixtures (e.g., degradation studies)?
High-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC) paired with mass spectrometry (GC/MS) are standard methods. For example, GC/MS was used to identify acetic acid as a degradation intermediate of 1,4-dioxane, with sodium acetate buffers aiding in sample stabilization . Ion chromatography (IC) is also effective for detecting carboxylic acids in aqueous matrices.
Advanced Research Questions
Q. How can researchers design experiments to assess the environmental persistence of (2R,3R)-1,4-dioxane-2,3-diol, given its structural resistance to microbial degradation?
Microbial biodegradation assays under aerobic and anaerobic conditions should be conducted, using soil or water samples enriched with microbial consortia. Analytical tools like GC/MS can track degradation intermediates (e.g., glycolic acid, formic acid) . Researchers must account for the compound’s cyclic ether structure, which may require enzymatic or photolytic pre-treatment to enhance biodegradability .
Q. What methodological approaches resolve contradictions in stereochemical stability data for 1,4-dioxane-2,3-diol isomers?
Computational studies (e.g., density functional theory, DFT) can compare the energy profiles of cis and trans isomers, while experimental validation via differential scanning calorimetry (DSC) assesses thermal stability. Kinetic studies under varying pH and temperature conditions may reveal isomerization pathways. For example, the trans isomer’s stability is attributed to reduced ring strain, but conflicting data could arise from solvent effects or impurities, necessitating rigorous purification protocols .
Q. How do intermediates like acetic acid influence the photocatalytic degradation pathways of 1,4-dioxane derivatives?
In photocatalytic degradation using TiO, acetic acid is a terminal intermediate formed via hydroxyl radical-mediated cleavage of the dioxane ring. Researchers should employ time-resolved IC or LC-MS to map reaction kinetics and identify transient species. For instance, β-hydroxybutyric acid and glycolic acid are key intermediates, but 1,4-dioxane-2,3-diol itself is rarely detected, suggesting rapid further oxidation .
Q. What strategies optimize the synthesis of chiral dioxane derivatives for polymer applications?
Stereocontrolled synthesis can be achieved using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) in ring-closing reactions. For polymer synthesis, the hydroxyl groups of (2R,3R)-1,4-dioxane-2,3-diol can be functionalized via Mitsunobu reactions or enzyme-mediated acylations. Researchers should characterize polymer morphology using techniques like gel permeation chromatography (GPC) and X-ray diffraction (XRD) .
Methodological Notes
- Validation of Stereochemistry : Always cross-validate NMR data with circular dichroism (CD) or X-ray crystallography for chiral centers .
- Degradation Studies : Include abiotic controls (e.g., UV light, oxidants) to distinguish between microbial and chemical degradation pathways .
- Reaction Optimization : Use design of experiments (DoE) to systematically vary parameters like solvent polarity and catalyst loading in synthetic workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
